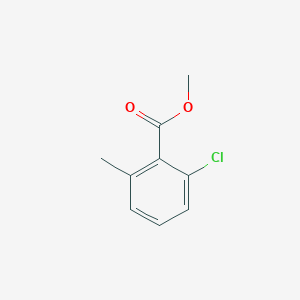
Methyl 2-chloro-6-methylbenzoate
Descripción general
Descripción
Methyl 2-chloro-6-methylbenzoate is an organic compound with the molecular formula C9H9ClO2. It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a chlorine atom, and the carboxyl group is esterified with a methyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 2-chloro-6-methylbenzoate can be synthesized through the esterification of 2-chloro-6-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification .
Industrial Production Methods: In an industrial setting, the preparation of this compound often involves the use of thionyl chloride to convert 2-chloro-6-methylbenzoic acid to its corresponding acid chloride, which is then reacted with methanol to form the ester .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-chloro-6-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alkoxides.
Hydrolysis: The ester group can be hydrolyzed to yield 2-chloro-6-methylbenzoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in methanol.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 2-chloro-6-methylbenzoic acid.
Reduction: 2-chloro-6-methylbenzyl alcohol.
Aplicaciones Científicas De Investigación
Methyl 2-chloro-6-methylbenzoate is utilized in several scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: As a precursor in the synthesis of pharmaceutical compounds.
Agricultural Chemicals: Used in the production of herbicides and pesticides.
Mecanismo De Acción
The mechanism of action of methyl 2-chloro-6-methylbenzoate involves its reactivity as an ester and a chlorinated aromatic compound. The ester group can undergo hydrolysis or reduction, while the chlorine atom can participate in nucleophilic substitution reactions. These reactions are facilitated by the electron-withdrawing nature of the chlorine atom, which activates the aromatic ring towards nucleophilic attack .
Comparación Con Compuestos Similares
Methyl 2-chlorobenzoate: Similar structure but lacks the methyl group at the sixth position.
Methyl 6-methylbenzoate: Similar structure but lacks the chlorine atom at the second position.
Methyl benzoate: Lacks both the chlorine atom and the methyl group on the aromatic ring.
Uniqueness: Methyl 2-chloro-6-methylbenzoate is unique due to the presence of both a chlorine atom and a methyl group on the aromatic ring, which influences its reactivity and applications in organic synthesis. The combination of these substituents makes it a versatile intermediate in the synthesis of various chemical compounds .
Propiedades
IUPAC Name |
methyl 2-chloro-6-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6-4-3-5-7(10)8(6)9(11)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUYMMGUQYRLQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629093 | |
| Record name | Methyl 2-chloro-6-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99585-14-5 | |
| Record name | Methyl 2-chloro-6-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


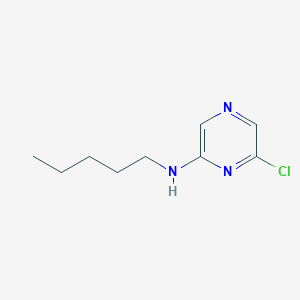
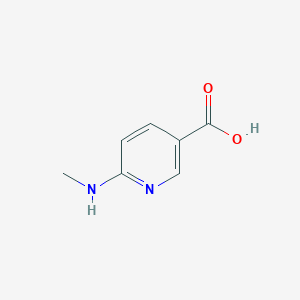
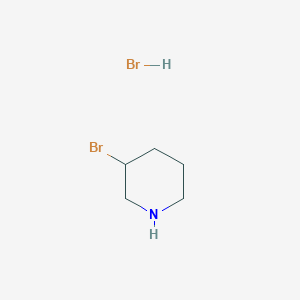

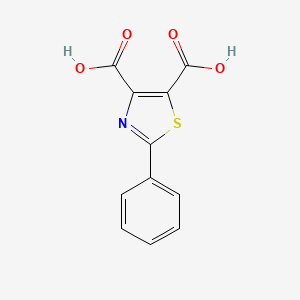
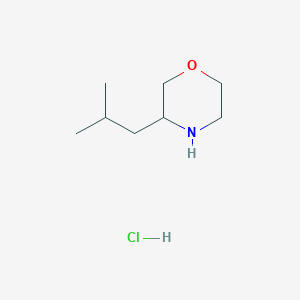
![N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazol-2-amine](/img/structure/B1602993.png)
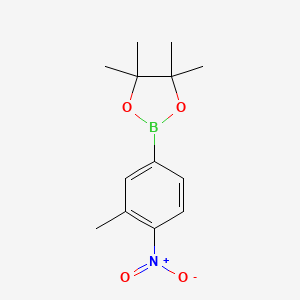
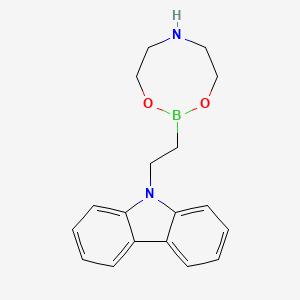
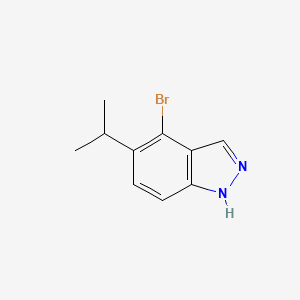
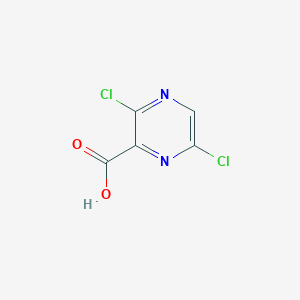
![(6R,7S)-3-(Acetyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1603001.png)
